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molecular formula C6H11BrO2 B1279730 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane CAS No. 37865-96-6

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Cat. No. B1279730
M. Wt: 195.05 g/mol
InChI Key: SZLPRRVCSGZARF-UHFFFAOYSA-N
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Patent
US04772755

Procedure details

To a cold HBr saturated solution of ethylene glycol (210 mL) was added dropwise 118 mL of methyl vinyl ketone. The solution was allowed to warm to RT and the reaction mixture was extracted four times with pentane. The pentane layers were combined, washed with 5% sodium bicarbonate solution, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield a yellow oil which was vacuum distilled to 67 g of a clear oil, bp 55°-60° C., which was the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[CH:2]([C:4]([CH3:6])=[O:5])=[CH2:3].[CH2:7]([OH:10])[CH2:8]O>>[Br:1][CH2:3][CH2:2][C:4]1([CH3:6])[O:10][CH2:7][CH2:8][O:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
118 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
210 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted four times with pentane
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
distilled to 67 g of a clear oil, bp 55°-60° C., which

Outcomes

Product
Name
Type
Smiles
BrCCC1(OCCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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